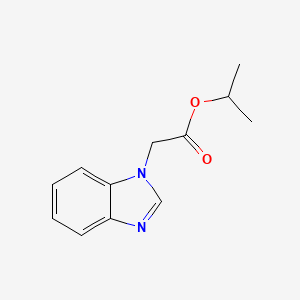
propan-2-yl 1H-benzimidazol-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by esterification with isopropyl acetate. The reaction conditions often include the use of a catalyst such as sodium metabisulphite and a solvent mixture under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions 2 and 5.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE involves its interaction with specific molecular targets in cells. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in anticancer and antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
- Nocodazole
Uniqueness
ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE is unique due to its specific ester functional group, which can enhance its solubility and bioavailability compared to other benzimidazole derivatives. This makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
propan-2-yl 2-(benzimidazol-1-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-9(2)16-12(15)7-14-8-13-10-5-3-4-6-11(10)14/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
QYPIPPYVZKTNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















